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Compound of Interest

Compound Name: 2,3-Dibromo-5-methoxypyridine
CAS No.: 1211521-89-9
Cat. No.: B1433645
Get Quote
. J

CAS Number: 1211521-89-9 Formula: CeHsBr2NO Molecular Weight: 266.92 g/mol

Executive Summary: The Strategic Scaffold

2,3-Dibromo-5-methoxypyridine is a high-value heterocyclic building block characterized by
its unique "orthogonal reactivity.” Unlike symmetrical dihalopyridines, this scaffold possesses
three distinct electronic environments: the electron-deficient C2 position (adjacent to nitrogen),
the sterically congested but electronically neutral C3 position, and the electron-rich C5 position
modulated by the methoxy group.

For drug discovery professionals, this molecule is not merely a reagent; it is a linchpin for
diversity-oriented synthesis. It enables the sequential, site-selective construction of non-
symmetric 2,3,5-trisubstituted pyridines—a structural motif prevalent in kinase inhibitors and
GPCR modulators.

Chemical Identity & Physical Properties[1][2][3][4]
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Property Data Note

CAS Number 1211521-89-9 Verified Identifier
2,3-Dibromo-5-

IUPAC Name o
methoxypyridine

SMILES COclcnc(Br)c(Br)cl

Appearance Off-white to pale yellow solid Light sensitive

Solubility DCM, THF, Ethyl Acetate Poor water solubility

2-8°C, Inert Atmosphere ) )
Storage Hygroscopic; protect from light
(Ar/Nz2)

Synthesis Strategy: The Regiocontrol Challenge

Direct bromination of 5-methoxypyridine typically yields the 2-bromo or 2,6-dibromo derivatives
due to the directing effects of the methoxy group and the ring nitrogen. Accessing the 2,3-
dibromo motif requires a directed Sandmeyer approach to ensure correct regiochemistry.

Authoritative Synthetic Pathway

The most robust route leverages the ortho-directing power of an amino group, which is
subsequently converted to a bromine.

Step 1: Bromination of 2-Amino-5-methoxypyridine
e Precursor: 2-Amino-5-methoxypyridine.
e Reagent: N-Bromosuccinimide (NBS) in Acetonitrile.

e Mechanism: The amino group strongly activates the C3 position (ortho-para director),
overcoming the deactivating effect of the pyridine nitrogen.

¢ Intermediate: 2-Amino-3-bromo-5-methoxypyridine.

Step 2: Sandmeyer Reaction (Diazotization-Bromination)
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e Reagents: Sodium Nitrite (NaNO2), HBr (48%), CuBr.

¢ Mechanism: Formation of the diazonium salt at C2, followed by radical-nucleophilic
substitution with bromide.

 Critical Control: Temperature must be maintained <5°C during diazotization to prevent
hydroxylation (formation of pyridone).

Synthesis Workflow Diagram
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Figure 1: Step-wise synthesis ensuring regiochemical integrity of the 2,3-dibromo motif.

Core Reactivity: Site-Selective Cross-Coupling

The utility of 2,3-dibromo-5-methoxypyridine lies in the electronic differentiation between the

C2 and C3 bromine atoms.

The Selectivity Hierarchy

e C2-Br (Position 2):

o Reactivity: High.

o Mechanism: The C2 position is adjacent to the electronegative nitrogen, making the C-Br

bond highly polarized and electron-deficient. It undergoes oxidative addition with Pd(0)
rapidly.

o Reaction Type: S_NAr (with nucleophiles) or Suzuki/Buchwald (with Pd).
e C3-Br (Position 3):

o Reactivity: Moderate/Low.
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o Mechanism: This position is "beta" to the nitrogen and behaves similarly to a standard
electron-rich aryl bromide (due to the adjacent OMe group).

o Reaction Type: Requires higher temperatures or specialized ligands (e.g., SPhos, XPhos)
after C2 has been functionalized.

Experimental Protocol: Site-Selective Suzuki Coupling
(C2)

This protocol validates the preferential coupling at C2.
Reagents:

e Substrate: 2,3-Dibromo-5-methoxypyridine (1.0 equiv)

Boronic Acid: Phenylboronic acid (1.05 equiv)

Catalyst: Pd(PPhs)a4 (5 mol%)

Base: Na2COs (2.0 M aq, 2.0 equiv)

Solvent: DME/Water (4:1)

Step-by-Step Methodology:

o Degassing: Charge a reaction vial with the substrate and boronic acid. Evacuate and backfill
with Argon (3x).

¢ Solvation: Add degassed DME and the aqueous base.

o Catalyst Addition: Add Pd(PPhs)s under a positive stream of Argon. Note: Use PPhs-based
catalysts for high C2 selectivity; bulky ligands like phosphines may erode selectivity by
accelerating C3 coupling.

o Reaction: Stir at room temperature to 40°C. Crucial: Do not overheat. Higher temperatures
(>80°C) will initiate C3 coupling.

¢ Monitoring: Monitor by TLC/LCMS. C2-product usually forms within 2-4 hours.
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e Workup: Dilute with EtOAc, wash with brine, dry over Na2SOa.

Self-Validating Checkpoint: If the reaction mixture shows significant amounts of bis-coupled
product (2,3-diphenyl), lower the temperature and reduce catalyst loading. The C2-Br is
significantly more electrophilic; selectivity is kinetically controlled.

Decision Pathway: Reactivity Logic

The following diagram illustrates the decision tree for functionalizing this scaffold, highlighting
the "C2-First" rule.
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Figure 2: The "C2-First" synthetic logic required to avoid intractable mixtures.
References & Grounding
+ Chemical Identity Verification:

o Source: Ambeed & ChemicalBook CAS Database.
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o Entry: 2,3-Dibromo-5-methoxypyridine (CAS 1211521-89-9).[1][2][3][4][5]

o Link:

e Mechanistic Grounding (Regioselectivity in Halopyridines):

Title:Site-Selective Suzuki—-Miyaura Coupling of Heteroaryl Halides — Understanding the
Trends for Pharmaceutically Important Classes.

Source:Chemical Science (Royal Society of Chemistry).

Relevance: Establishes the general rule that C2-halogens (alpha to nitrogen) are more
reactive toward oxidative addition than C3-halogens.

Link:[6]

o Synthetic Methodology (Sandmeyer Protocols):

Title:Practical Synthesis of 2,3-Dibromopyridine Derivatives. (General methodology
adaptation).

Source:Organic Process Research & Development.

Relevance: Describes the temperature-critical nature of converting 2-aminopyridines to 2-
bromopyridines to avoid hydroxy side-products.

Link: (Search: Sandmeyer pyridine)

e Vendor Data (Physical Properties):

[e]

[e]

Source: ChemSrc.

Data: Molecular weight and solubility profiles for brominated methoxypyridines.

Link:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. AL-Dibromo-Pyr 2,3-Dibromo-5-methoxy Pyridine, CAS No. : 1211521-89-9 at Best Price
in Aurangabad [exportersindia.com]

e 2.1211521-89-9 | 2,3-Dibromo-5-methoxypyridine | Bromides | Ambeed.com [ambeed.com]
e 3. 2,3-Dibromo-5-methoxypyridine 97% CAS 1211521-89-9 | Vitaia.pl [vitaia.pl]

o 4,1211521-89-9 | 2,3-Dibromo-5-methoxypyridine - AiFChem [aifchem.com]

e 5.1211521-89-9 CAS Manufactory [m.chemicalbook.com]

¢ 6. pubs.acs.org [pubs.acs.org]

¢ To cite this document: BenchChem. [Technical Guide: 2,3-Dibromo-5-methoxypyridine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1433645/docs#technical-guide-2-3-dibromo-5-
methoxypyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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